molecular formula C15H24N4O B6434800 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2549004-90-0

1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6434800
CAS No.: 2549004-90-0
M. Wt: 276.38 g/mol
InChI Key: AQZHQAHYEMOECX-UHFFFAOYSA-N
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Description

1-(6-tert-Butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a molecular weight of 276.38 g/mol and a molecular formula of C15H24N4O . The structure consists of a piperidine-4-carboxamide core linked to a 6-tert-butyl-2-methylpyrimidin-4-yl group, contributing to its specific physicochemical properties, including a calculated logP of 2.55 and a polar surface area of 72.11 Ų . Compounds based on the piperidine carboxamide scaffold have been identified through phenotypic screening as possessing potent anti-malarial activity, specifically by inhibiting the Plasmodium falciparum proteasome β5 active site (Pfβ5) . This mechanism is a promising target for antimalarial development, and such inhibitors have demonstrated low cytotoxicity against human cells and low propensity for generating resistance in vitro . Furthermore, structurally related piperidine and piperazine carboxamide compounds are also investigated as potent and selective modulators of central nervous system targets, such as the dopamine D3 receptor, for potential applications in treating substance abuse and neuropsychiatric disorders . This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or for diagnostic purposes.

Properties

IUPAC Name

1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-10-17-12(15(2,3)4)9-13(18-10)19-7-5-11(6-8-19)14(16)20/h9,11H,5-8H2,1-4H3,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHQAHYEMOECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Functionalization

The synthesis typically begins with constructing the 6-tert-butyl-2-methylpyrimidin-4-yl scaffold. A common route involves cyclocondensation of β-diketones with guanidine derivatives. For example, tert-butyl acetoacetate reacts with methylguanidine hydrochloride under basic conditions to yield 6-tert-butyl-2-methylpyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to produce 4-chloro-6-tert-butyl-2-methylpyrimidine.

Key Reaction Parameters:

  • Chlorination Efficiency: POCl₃ achieves >90% conversion at 110°C.

  • Solvent Optimization: Toluene minimizes side reactions compared to DCM.

Piperidine Carboxamide Synthesis

Parallel synthesis of the piperidine-4-carboxamide moiety involves:

  • Boc Protection: Piperidine-4-carboxylic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl piperidine-4-carboxylate.

  • Amidation: The ester intermediate reacts with ammonia or amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, achieving 85–92% yields.

Challenges:

  • Deprotection Side Reactions: Acidic Boc removal (e.g., HCl/dioxane) risks carboxamide hydrolysis, necessitating mild conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Coupling 4-chloro-6-tert-butyl-2-methylpyrimidine with piperidine-4-carboxamide derivatives via palladium catalysis enables direct C-N bond formation. A representative protocol uses:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%)

  • Base: Cs₂CO₃ in toluene at 100°C

  • Yield: 78% with 99% purity.

Optimization Insights:

  • Ligand Effects: Bulky ligands (e.g., DavePhos) suppress β-hydride elimination.

  • Solvent Screening: Dioxane outperforms DMF in reducing byproduct formation.

Suzuki-Miyaura Coupling (Pyrimidine-Piperidine Linkage)

While less common, aryl boronic esters of piperidine-4-carboxamide can couple with brominated pyrimidines. For example:

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

  • Yield: 65% due to steric hindrance from tert-butyl groups.

Photocatalytic Synthesis Innovations

Visible Light-Mediated C-H Amination

Recent patents describe photocatalytic methods for direct pyrimidine-piperidine coupling without pre-functionalized intermediates. A notable example:

  • Photocatalyst: Acridine salt (0.1 equiv)

  • Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv)

  • Conditions: Blue LED irradiation in anhydrous dichloroethane under O₂ atmosphere

  • Yield: 95% with 10-hour reaction time.

Advantages:

  • Step Economy: One-pot synthesis avoids intermediate isolation.

  • Sustainability: Eliminates heavy metal catalysts and high temperatures.

Solid-Phase and Flow Chemistry Approaches

Automated Continuous Flow Synthesis

Industrial-scale production employs flow reactors for enhanced safety and reproducibility:

  • Pyrimidine Chlorination: POCl₃ is delivered via syringe pump to a heated reactor (residence time: 20 min).

  • Coupling Stage: Pd-catalyzed amination occurs in a packed-bed reactor with immobilized Pd/C.

Performance Metrics:

ParameterBatch ReactorFlow Reactor
Yield78%88%
Purity99%99.5%
Reaction Time12 h2 h

Solid-Phase Carboxamide Formation

Piperidine-4-carboxylic acid immobilized on Wang resin undergoes on-resin amidation with gaseous NH₃, followed by cleavage with TFA. This method achieves 90% yield and simplifies purification.

Amidation Techniques and Optimization

Coupling Agent Screening

Comparative studies of carboxamide formation reveal:

Coupling AgentSolventYield (%)Epimerization Risk
HATUDMF92Low
BOP-ClCH₂Cl₂85Moderate
EDCI/HOBtTHF80High

Recommendation: HATU in DMF balances yield and stereochemical integrity.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 20 min) accelerates amidation 10-fold versus conventional heating, achieving 89% yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Compounds containing piperidine and pyrimidine derivatives have been associated with antidepressant effects. Research indicates that such compounds may enhance serotonin and norepinephrine levels in the brain, contributing to mood regulation.
  • Anticancer Properties
    • Preliminary studies suggest that 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide exhibits cytotoxic activity against certain cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
  • Neuroprotective Effects
    • There is emerging evidence that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction with neuroreceptors could play a role in mitigating neuronal damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the pyrimidine moiety through nucleophilic substitution.
  • Final acylation to form the carboxamide group.

Table 1: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine + PyrimidineAntidepressant, anticancer
1-(4-Methylpyridin-2-yl)piperidinePiperidine + PyridineAntidepressant
N-Boc-piperidinePiperidine structureUsed in organic synthesis

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antidepressant Effects
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly increased serotonin levels in animal models, leading to improved mood-related behaviors .
  • Research on Anticancer Activity
    • In vitro assays indicated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection Studies
    • Research highlighted its potential in protecting neurons from oxidative stress, suggesting a mechanism involving modulation of glutamate receptors .

Mechanism of Action

The mechanism of action of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Potential Functional Implications

While biological data for the target compound are unavailable, insights can be drawn from structurally related analogs:

  • Antiviral Activity : Compounds in (naphthyl and methoxypyridyl derivatives) were designed as SARS-CoV-2 inhibitors, suggesting that pyrimidine-piperidine scaffolds may target viral entry or replication .
  • Kinase Inhibition : and highlight piperidine-carboxamide derivatives (e.g., AZD5363) as kinase inhibitors, implying that the target compound’s tert-butyl group could modulate selectivity for kinases like Akt .
  • Metabolic Stability : The tert-butyl group may enhance metabolic stability compared to halogenated analogs (e.g., 4-fluorobenzyl in ), which are prone to oxidative metabolism .

Biological Activity

1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, also known by its CAS number 2549004-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H24N4O
  • Molecular Weight : 280.37 g/mol
  • CAS Number : 2549004-90-0

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those related to this compound. Specifically, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02

These compounds showed comparable effectiveness to celecoxib, a well-known anti-inflammatory drug, indicating that derivatives of this class may serve as potential therapeutic agents.

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine and pyrimidine moieties significantly influence biological activity. For instance, varying the substituents on the piperidine ring alters binding affinity and selectivity towards COX enzymes. The presence of the tert-butyl group on the pyrimidine enhances lipophilicity, which is crucial for membrane permeability and bioavailability.

Case Studies

  • In Vivo Efficacy : A study investigated the in vivo effects of a similar compound, emphasizing its role as a BCL6 inhibitor, which is implicated in various cancers. The compound exhibited potent activity with an IC50 value of 4.8 nM, showcasing the potential for therapeutic applications in oncology .
  • Neuroprotective Properties : Another study explored neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. Although not directly tested on our compound, related derivatives showed moderate protective effects by reducing inflammatory markers and oxidative stress .

Q & A

Q. Advanced Research Focus

  • ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and P-glycoprotein efflux ratios .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect oxidative metabolites (e.g., tert-butyl hydroxylation) .
  • Plasma Stability Assays : Monitor degradation over 24 hours in plasma at 37°C, adjusting formulation (e.g., PEGylation) if instability is observed .

How can researchers address scalability issues in multi-step synthesis without compromising purity?

Q. Basic Research Focus

  • Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., tert-butyl group introduction) .
  • Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) for safer, scalable amide couplings .
  • Automated Purification : Flash chromatography systems with UV-guided fraction collection ensure consistent purity ≥98% .

What structural features of this compound correlate with off-target effects in kinase inhibition assays?

Advanced Research Focus
The pyrimidine core’s electron-deficient nature may non-specifically bind ATP pockets in kinases. Mitigation strategies:

  • Introduce bulky substituents (e.g., cyclopropyl in ) to sterically hinder off-target binding .
  • Isoform-specific assays (e.g., kinase panel screening) to identify selectivity profiles .

How can researchers validate the proposed mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., EGFR) to confirm loss of compound efficacy .
  • Thermal Shift Assays (TSA) : Measure protein melting point shifts to quantify target engagement .
  • Transcriptomic Profiling : RNA-seq analysis post-treatment identifies downstream pathway activation (e.g., apoptosis markers) .

What are the best practices for reconciling contradictory data in solubility and formulation studies?

Basic Research Focus
Discrepancies may arise from polymorphic forms or aggregation. Solutions:

  • Powder X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous states .
  • Co-solvency Approaches : Test binary solvent systems (e.g., PEG-400/water) to enhance aqueous solubility .

How can isotopic labeling (e.g., ¹⁴C) aid in tracking metabolic pathways and degradation products?

Q. Advanced Research Focus

  • Synthesize ¹⁴C-labeled analogs at the carboxamide carbon to trace metabolic fate via autoradiography .
  • Accelerated mass spectrometry (AMS) detects low-abundance metabolites in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.